molecular formula C8H13F3N2O5 B6192511 (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid CAS No. 2435555-88-5

(2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid

Cat. No.: B6192511
CAS No.: 2435555-88-5
M. Wt: 274.2
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Description

(2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid: is a compound that combines the properties of an amino acid derivative with those of trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the amino acid, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid.

    Reaction with Trifluoroacetic Acid: The amino acid is reacted with trifluoroacetic acid under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter protein function through covalent modification. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid: This compound is similar but lacks the trifluoroacetic acid component.

    (2S)-2-amino-3-(carbamoyl)propanoic acid: Another similar compound with a different carbamoyl group.

Uniqueness

The presence of trifluoroacetic acid in (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid imparts unique properties, such as increased acidity and potential for specific interactions with biological molecules. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

CAS No.

2435555-88-5

Molecular Formula

C8H13F3N2O5

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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